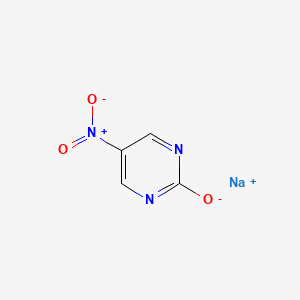![molecular formula C6H4Br2ClN3 B13027353 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide: is a chemical compound that belongs to the class of imidazopyridazines. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkylamines or aryl boronic acids can be used in the presence of catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield alkylated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, particularly its ability to inhibit certain enzymes and proteins. It has shown potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is a target for antimalarial drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has demonstrated anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide involves its interaction with specific molecular targets. For example, as an inhibitor of PfCDPK1, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the malaria parasite . In cancer research, the compound may exert its effects by interfering with signaling pathways that regulate cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
Comparison: Compared to these similar compounds, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is unique due to its specific substitution pattern on the imidazo[1,2-b]pyridazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity. For instance, its ability to inhibit PfCDPK1 and its anticancer properties make it a valuable compound for scientific research and drug development .
Eigenschaften
Molekularformel |
C6H4Br2ClN3 |
|---|---|
Molekulargewicht |
313.38 g/mol |
IUPAC-Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrobromide |
InChI |
InChI=1S/C6H3BrClN3.BrH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H |
InChI-Schlüssel |
HIPUZDDUSBVRAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN2C1=NC=C2Br)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)



![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)

![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)




